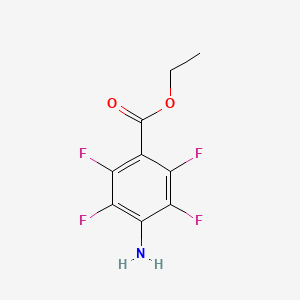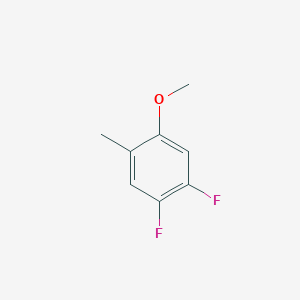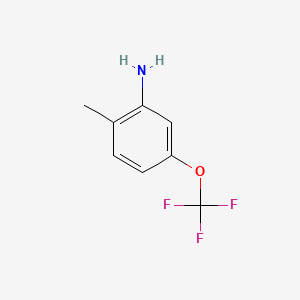
Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate
概要
説明
Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C9H7F4NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with four fluorine atoms and an amino group, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate typically involves the esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-amino-2,3,5,6-tetrafluorobenzoic acid+ethanolsulfuric acidEthyl 4-amino-2,3,5,6-tetrafluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The amino group can be reduced to form the corresponding amine.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Major Products
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include the corresponding amine derivatives.
Oxidation: Products include nitro or nitroso derivatives.
科学的研究の応用
Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biochemical assays, the fluorine atoms can interact with biological molecules, providing insights into molecular interactions and dynamics. In drug development, the compound’s fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.
類似化合物との比較
Similar Compounds
4-amino-2,3,5,6-tetrafluorobenzoic acid: The parent acid of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate.
2,3,4,5-tetrafluorobenzoic acid: A similar compound with four fluorine atoms but lacking the amino group.
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group on a tetrafluorinated benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
ethyl 4-amino-2,3,5,6-tetrafluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYIUXRDDPFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)








![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)




